molecular formula C10H15NOS B13311744 3-(Dimethyl-1,3-thiazol-2-yl)-2,2-dimethylpropanal

3-(Dimethyl-1,3-thiazol-2-yl)-2,2-dimethylpropanal

Cat. No.: B13311744
M. Wt: 197.30 g/mol
InChI Key: GOSIZFJQUNNYTH-UHFFFAOYSA-N
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Description

3-(Dimethyl-1,3-thiazol-2-yl)-2,2-dimethylpropanal is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethyl-1,3-thiazol-2-yl)-2,2-dimethylpropanal typically involves the reaction of 2,2-dimethylpropanal with a thiazole derivative. One common method is the condensation reaction between 2,2-dimethylpropanal and 2-amino-4,5-dimethylthiazole under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) is common for monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethyl-1,3-thiazol-2-yl)-2,2-dimethylpropanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

    Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and other electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

3-(Dimethyl-1,3-thiazol-2-yl)-2,2-dimethylpropanal has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to study enzyme activities and cellular processes.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Dimethyl-1,3-thiazol-2-yl)-2,2-dimethylpropanal involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The thiazole ring’s presence allows it to interact with proteins and other biomolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methyl-1,3-thiazol-4-yl)methanamine dihydrochloride
  • (Dimethyl-1,3-thiazol-2-yl)methanamine
  • 1-(Dimethyl-1,3-thiazol-2-yl)-3,3-dimethylbutan-1-amine

Uniqueness

3-(Dimethyl-1,3-thiazol-2-yl)-2,2-dimethylpropanal is unique due to its specific structural features, such as the presence of both a thiazole ring and an aldehyde group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications. Its unique structure also contributes to its potential as a valuable tool in scientific research and industrial processes.

Properties

Molecular Formula

C10H15NOS

Molecular Weight

197.30 g/mol

IUPAC Name

3-(4,5-dimethyl-1,3-thiazol-2-yl)-2,2-dimethylpropanal

InChI

InChI=1S/C10H15NOS/c1-7-8(2)13-9(11-7)5-10(3,4)6-12/h6H,5H2,1-4H3

InChI Key

GOSIZFJQUNNYTH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)CC(C)(C)C=O)C

Origin of Product

United States

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